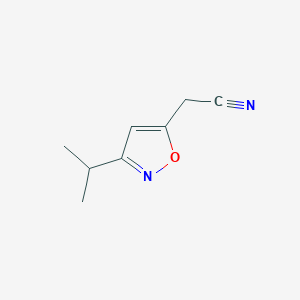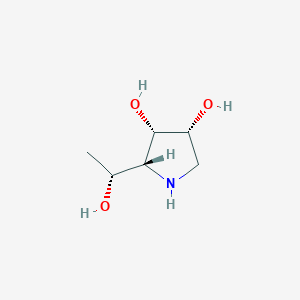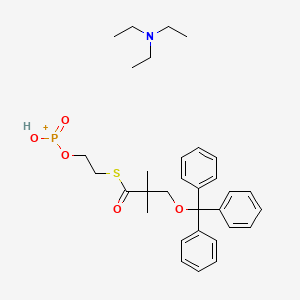
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate is a complex organic compound that combines the properties of triethylamine, a common organic base, with a phosphonate group and a trityloxy-protected thiol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate typically involves multiple steps:
Protection of Thiol Group: The thiol group is protected using a trityl group to prevent unwanted reactions during subsequent steps.
Formation of Phosphonate Ester: The protected thiol is then reacted with a phosphonate ester under controlled conditions.
Introduction of Triethylamine: Finally, triethylamine is introduced to the reaction mixture to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonate group can be reduced under specific conditions.
Substitution: The trityl group can be removed to reveal the free thiol, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic conditions or specific catalysts can facilitate the removal of the trityl group.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced phosphonate derivatives.
Substitution: Free thiol derivatives.
科学研究应用
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and thiol derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trityl-protected thiol can be deprotected to reveal a reactive thiol group, which can then participate in various biochemical pathways. The phosphonate group can also interact with enzymes and other proteins, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
Diethyl phosphonate: Similar in structure but lacks the thiol and trityl groups.
Triethyl phosphite: Contains a phosphite group instead of a phosphonate.
Trityl thiol: Contains the trityl-protected thiol but lacks the phosphonate group.
Uniqueness
Triethylamine 2-((2,2-dimethyl-3-(trityloxy)propanoyl)thio)ethyl phosphonate is unique due to its combination of a trityl-protected thiol and a phosphonate group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
属性
分子式 |
C32H43NO5PS+ |
|---|---|
分子量 |
584.7 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;2-(2,2-dimethyl-3-trityloxypropanoyl)sulfanylethoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C26H27O5PS.C6H15N/c1-25(2,24(27)33-19-18-31-32(28)29)20-30-26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;1-4-7(5-2)6-3/h3-17H,18-20H2,1-2H3;4-6H2,1-3H3/p+1 |
InChI 键 |
LADSWJZTSOQWRT-UHFFFAOYSA-O |
规范 SMILES |
CCN(CC)CC.CC(C)(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)SCCO[P+](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)
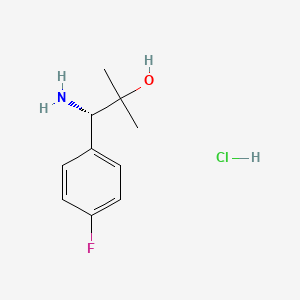
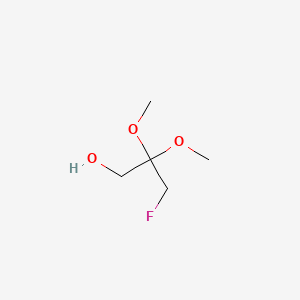
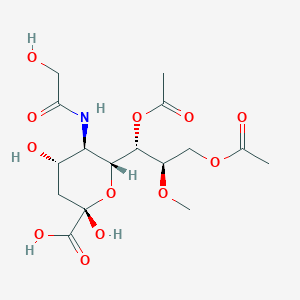
![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)

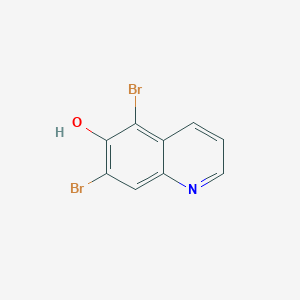

![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
